![molecular formula C16H14FN3OS2 B2415167 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897480-84-1](/img/structure/B2415167.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a thiophen-2-yl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a fluorobenzo[d]thiazol-2-yl group attached to a piperazine ring, which is further attached to a thiophen-2-yl group. The exact structure would need to be confirmed using techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions including alkylation, acylation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include solubility, melting point, and stability, which can be determined using various analytical techniques .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis Methods : Compounds similar to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone have been synthesized using various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Benaka Prasad et al., 2018).
- Structural Characterization : Detailed structural characterization through techniques like IR, NMR, and X-ray diffraction studies provides insights into the molecular configuration and stability of these compounds (Shahana & Yardily, 2020).
Biological Activities
- Anti-mycobacterial Properties : Some derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential in combating tuberculosis (Pancholia et al., 2016).
- Antimicrobial Activity : Various synthesized derivatives have shown moderate to good antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Mhaske et al., 2014).
Material Science Applications
- Corrosion Inhibition : Certain compounds with similar structures have been studied for their corrosion inhibition properties, demonstrating their potential use in protecting metals in acidic environments (Singaravelu et al., 2022).
Pharmaceutical Research
- Antitumor Activity : Compounds with structural similarities have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential for development into antitumor drugs (Tang & Fu, 2018).
Theoretical Studies
- Density Functional Theory (DFT) Studies : DFT calculations have been used to investigate the molecular structure and reactivity, providing a theoretical understanding of these compounds' chemical behavior (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization and show COX-1 inhibitory activity .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in certain cell lines .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and pain, as they show significant analgesic and anti-inflammatory activities .
Result of Action
Similar compounds have been found to have cytotoxic activity against certain cell lines .
Future Directions
properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVISZCVKXRUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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